1-Tosyltetraethylene glycol

Description

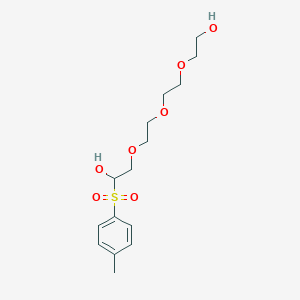

1-Tosyltetraethylene glycol is a tosylated derivative of tetraethylene glycol (HO-(CH₂CH₂O)₄-H), where one hydroxyl (-OH) group is replaced by a tosyl (-OTs) moiety (p-toluenesulfonyl group). This modification enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the tosyl group’s role as an excellent leaving group. The compound’s structure combines the hydrophilic tetraethylene glycol chain with the hydrophobic tosyl group, enabling applications in polymer chemistry, macrocycle synthesis, and pharmaceutical preparations .

Properties

Molecular Formula |

C15H24O7S |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol |

InChI |

InChI=1S/C15H24O7S/c1-13-2-4-14(5-3-13)23(18,19)15(17)12-22-11-10-21-9-8-20-7-6-16/h2-5,15-17H,6-12H2,1H3 |

InChI Key |

LCPYCGXXFACDDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(COCCOCCOCCO)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Protection

- Tetraethylene glycol is used as the starting polyether diol.

- To achieve selective tosylation, one hydroxyl group is often temporarily protected. For example, trityl protection (triphenylmethyl chloride) can be employed to mask one terminal hydroxyl group, enabling selective tosylation of the other terminal hydroxyl.

Tosylation Reaction

- The tosylation is performed using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (Et3N) .

- The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (0 °C to room temperature) to control the reaction rate and selectivity.

- The reaction mechanism involves nucleophilic substitution of the hydroxyl proton by the tosyl chloride, producing the tosylate ester.

Deprotection (if applicable)

- If a protecting group was used, it is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to regenerate the free hydroxyl group on the other end of the molecule.

Representative Synthetic Procedure (Chromatography-Free)

A detailed chromatography-free synthesis reported by Wawro et al. provides a practical and scalable approach to monodisperse this compound:

| Step | Reagents & Conditions | Description |

|---|---|---|

| A | Trityl chloride, Et3N | Protection of one hydroxyl group of tetraethylene glycol |

| B | TsCl, NaOH, H2O, THF, 0 °C to RT | Selective tosylation of the free hydroxyl group |

| C | Deprotection with acidic conditions (e.g., TsOH in MeOH) | Removal of trityl protecting group to yield this compound |

| Workup | Extraction, washing with brine and ammonium chloride solutions, drying | Purification without chromatography |

This method avoids chromatographic purification steps, increasing yield and reducing cost, while maintaining high purity.

Alternative Methods and Variations

- Some protocols employ solid-phase synthesis techniques where the tetraethylene glycol derivative is attached to a resin, tosylated, and then cleaved to yield the product.

- Use of sodium hydride (NaH) as a base in THF can facilitate deprotonation of the hydroxyl group prior to tosylation, enhancing reaction efficiency.

- The tosylation reaction can be scaled up to multigram quantities with careful control of reaction parameters and purification steps.

Reaction Scheme Summary

$$

\text{HO-(CH}2\text{CH}2\text{O)}4\text{-H} \xrightarrow[\text{Base}]{\text{TsCl}} \text{TsO-(CH}2\text{CH}2\text{O)}4\text{-H}

$$

Where Ts = p-toluenesulfonyl group.

Analytical and Purification Considerations

- TLC monitoring using silica gel with ethyl acetate-hexane mixtures can track reaction progress and purity.

- Final products are often purified by extraction and washing steps; chromatography is optional and used if higher purity is required.

- Characterization is typically performed by NMR, mass spectrometry, and HPLC to confirm structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Tetraethylene glycol | Commercially available |

| Protecting group | Trityl chloride (optional) | Enhances selectivity for monotosylation |

| Tosylation reagent | p-Toluenesulfonyl chloride (TsCl) | Used in slight excess |

| Base | NaOH, Et3N, or NaH | Neutralizes HCl formed |

| Solvent | THF, DCM | Dry, inert atmosphere preferred |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Workup | Extraction, washing with brine and ammonium chloride | Avoids chromatography in optimized methods |

| Purification | Chromatography (optional) | For highest purity |

| Yield | Typically high (>80%) | Depends on scale and conditions |

Chemical Reactions Analysis

Types of Reactions

1-Tosyltetraethylene glycol undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: Due to the presence of the tosylate group, this compound is highly reactive in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium alkoxides, primary and secondary amines, and thiolates are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, reaction with sodium methoxide yields methoxy-substituted tetraethylene glycol, while reaction with an amine results in an amino-substituted product .

Scientific Research Applications

Chemical Synthesis

Tosylation Reactions

1-Tosyltetraethylene glycol is primarily utilized in tosylation reactions, which are essential for the synthesis of various derivatives. The tosylation process enhances the reactivity of alcohols and amines, making them more susceptible to nucleophilic substitution reactions. A study demonstrated the efficient tosylation of oligo(ethylene glycols) using ultrasound, yielding high conversion rates and shorter reaction times compared to traditional methods .

| Compound | Yield (%) | Reaction Time (min) |

|---|---|---|

| Triethylene glycol tosylate | 94 | 30 |

| Tetraethylene glycol tosylate | 80 | 30 |

This table illustrates the effectiveness of ultrasonic irradiation in enhancing the yield of tosylated products.

Pharmaceutical Applications

Drug Delivery Systems

In pharmaceutical formulations, this compound serves as a linker in drug delivery systems. It has been studied for its ability to enhance the solubility and bioavailability of poorly soluble drugs. For instance, tetraethylene glycol derivatives have been incorporated into isatin dimers to improve their anti-tuberculosis activity by facilitating better binding to biological targets .

Case Study: Anti-TB Activity

A series of tetraethylene glycol tethered isatin dimers were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The introduction of this compound as a linker significantly improved the compounds' binding affinity and biological activity, demonstrating its potential in developing new anti-TB agents .

Cosmetic Formulations

Stabilizers and Moisturizers

In cosmetic formulations, this compound functions as a stabilizer and moisturizer. Its properties allow it to enhance the texture and sensory feel of products while providing hydration benefits. Recent studies emphasize the importance of polymers in cosmetics, highlighting how compounds like this compound contribute to product stability and skin-feel characteristics .

| Cosmetic Product Type | Functionality |

|---|---|

| Creams | Moisturizing agent |

| Gels | Stabilizer |

| Lotions | Emulsifier |

Mechanism of Action

The mechanism of action of 1-Tosyltetraethylene glycol is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is easily displaced by nucleophiles, facilitating the formation of new chemical bonds . This property makes it a valuable reagent in organic synthesis, where it is used to introduce various functional groups into target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key properties of 1-Tosyltetraethylene glycol with structurally related glycol derivatives:

Key Observations:

Reactivity: this compound’s single tosyl group facilitates mono-functionalization, making it suitable for stepwise synthesis of dendrimers or linear polymers. In contrast, ethylene glycol di-tosylate (two tosyl groups) enables cross-linking or branching in polymer networks . The benzyl ether group in Tosylate of Tetraethylene glycol monobenzyl ether introduces steric hindrance and hydrophobicity, altering reactivity compared to unsubstituted derivatives .

Solubility :

- Ethylene glycol derivatives with hydrophilic chains (e.g., tetraethylene glycol) exhibit higher solubility in polar solvents. Tosylation reduces water solubility but enhances compatibility with organic solvents like ethyl acetate or DMF .

Toxicity: Ethylene glycol itself is highly toxic (oral LD₅₀ in rats: 4,700–5,500 mg/kg) due to metabolism into glycolic and oxalic acids .

Analytical Characterization

- Ethylene glycol derivatives are typically analyzed via gas chromatography (GC) or colorimetric methods. For example, glycolic acid (a metabolite of ethylene glycol) can be quantified in serum using GC with flame ionization detection (FID) at a detection limit of 60 ppm .

- Tosylated compounds are identified using TLC (e.g., Rf = 0.62 in hexane:AcOEt 3:7) and NMR spectroscopy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 1-Tosyltetraethylene glycol?

- Methodology : Use gas chromatography with flame ionization detection (GC/FID) or high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) for quantitative analysis. Sample preparation involves deproteinization (e.g., trichloroacetic acid or acetic acid), internal standard addition (e.g., butyl-boronic acid), and extraction with solvents like dichloromethane . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on the tosyl group’s distinct aromatic protons (δ 7.2–7.8 ppm) and sulfonate linkage .

Q. What is the standard protocol for synthesizing this compound from tetraethylene glycol?

- Methodology : Tosylation typically involves reacting tetraethylene glycol with tosyl chloride (TsCl) in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. A base like pyridine or triethylamine is added to scavenge HCl. Reaction progress is monitored via thin-layer chromatography (TLC). Purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield optimization requires stoichiometric control (1:1 molar ratio of glycol to TsCl) and temperature maintenance at 0–5°C to minimize di/tri-substitution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, vapor-liquid equilibrium) of this compound?

- Methodology : Conduct thermodynamic consistency tests (e.g., Herington method) to validate experimental vapor-liquid equilibrium (VLE) data. Use activity coefficient models (Wilson or NRTL equations) to correlate liquid-phase non-ideality. For solubility studies, employ empirical equations to fit data across mixed solvents (e.g., water-ethylene glycol systems) and validate via interlaboratory comparisons to address variability .

Q. What strategies mitigate byproduct formation during the selective mono-tosylation of tetraethylene glycol?

- Methodology : Optimize reaction conditions by:

- Stoichiometric control : Use a slight excess of TsCl (1.1:1 molar ratio) to ensure mono-substitution.

- Temperature modulation : Maintain sub-ambient temperatures (0–5°C) to reduce reactivity of secondary hydroxyl groups.

- In situ monitoring : Employ real-time HPLC or TLC to track reaction progress and terminate before byproduct formation.

- Protecting groups : Temporarily block hydroxyl groups with trimethylsilyl (TMS) agents before tosylation .

Q. How can researchers validate the accuracy of chromatographic methods for this compound quantification in complex matrices?

- Methodology : Perform spike-and-recovery experiments using internal standards (e.g., deuterated analogs) to assess matrix effects. Validate precision via interday/intraday repeatability tests (relative standard deviation <5%). Calibrate detectors using certified reference materials. Cross-validate results with NMR or FTIR to confirm structural consistency .

Methodological Considerations

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

- Guidelines :

- Detailed synthesis protocols : Specify solvent purity, reaction times, and purification steps.

- Analytical parameters : Report GC column type (e.g., DB-5), temperature gradients, and detector settings.

- Data transparency : Include raw chromatograms, NMR spectra, and regression coefficients for thermodynamic models.

- Ethical reporting : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., ACS, RSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.